molecular formula C10H8N2O3 B12868753 2-Acetylbenzo[d]oxazole-6-carboxamide

2-Acetylbenzo[d]oxazole-6-carboxamide

Cat. No.: B12868753
M. Wt: 204.18 g/mol
InChI Key: FDJDGEFGMWPUIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acetylbenzo[d]oxazole-6-carboxamide is a heterocyclic compound that belongs to the oxazole family. Oxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an oxazole ring fused with a benzene ring, an acetyl group at position 2, and a carboxamide group at position 6.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetylbenzo[d]oxazole-6-carboxamide can be achieved through various methods. One common approach involves the cyclization of N-propargylamides using (diacetoxyiodo)benzene (PIDA) as a reaction promoter and lithium iodide (LiI) as an iodine source. This method leads to the formation of oxazole derivatives under mild conditions .

Industrial Production Methods

Industrial production of this compound typically involves multi-step synthesis, starting from readily available precursors. The process includes electrophilic substitution, cyclization, reduction, and amide formation. These steps are optimized to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-Acetylbenzo[d]oxazole-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxazole-5-carbaldehydes, reduced oxazole derivatives, and substituted oxazole compounds .

Scientific Research Applications

2-Acetylbenzo[d]oxazole-6-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Acetylbenzo[d]oxazole-6-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been studied as a potential inhibitor of the BRAFV600E kinase, which plays a critical role in the MAPK signaling pathway. This pathway regulates cellular proliferation and survival, making the compound a promising candidate for cancer treatment .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Acetylbenzo[d]oxazole-6-carboxamide stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its acetyl and carboxamide groups contribute to its distinct pharmacological profile and make it a valuable compound for drug development and other scientific research applications .

Properties

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

2-acetyl-1,3-benzoxazole-6-carboxamide

InChI

InChI=1S/C10H8N2O3/c1-5(13)10-12-7-3-2-6(9(11)14)4-8(7)15-10/h2-4H,1H3,(H2,11,14)

InChI Key

FDJDGEFGMWPUIL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC2=C(O1)C=C(C=C2)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.